molecular formula C11H16Cl2N2 B7932233 N*1*-(2,5-Dichloro-benzyl)-N*1*-ethyl-ethane-1,2-diamine

N*1*-(2,5-Dichloro-benzyl)-N*1*-ethyl-ethane-1,2-diamine

Cat. No.: B7932233
M. Wt: 247.16 g/mol
InChI Key: MJLSMZGRZSTZNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N*1*-(2,5-Dichloro-benzyl)-N*1*-ethyl-ethane-1,2-diamine is an organic compound characterized by the presence of a dichlorobenzyl group attached to an ethylethane-1,2-diamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N*1*-(2,5-Dichloro-benzyl)-N*1*-ethyl-ethane-1,2-diamine typically involves the reaction of 2,5-dichlorobenzyl chloride with ethylethane-1,2-diamine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high yield .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and in-line purification systems can enhance the efficiency of the production process, making it suitable for large-scale manufacturing .

Chemical Reactions Analysis

Types of Reactions

N*1*-(2,5-Dichloro-benzyl)-N*1*-ethyl-ethane-1,2-diamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N*1*-(2,5-Dichloro-benzyl)-N*1*-ethyl-ethane-1,2-diamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N*1*-(2,5-Dichloro-benzyl)-N*1*-ethyl-ethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The dichlorobenzyl group may enhance the compound’s ability to bind to these targets, leading to the modulation of biological pathways. This interaction can result in various biological effects, including antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

  • N1-(2,4-Dichlorobenzyl)-N1-ethylethane-1,2-diamine
  • N1-(3,4-Dichlorobenzyl)-N1-ethylethane-1,2-diamine
  • N1-(2,5-Dichlorobenzyl)-N1-isopropyethane-1,2-diamine

Uniqueness

N*1*-(2,5-Dichloro-benzyl)-N*1*-ethyl-ethane-1,2-diamine is unique due to the specific positioning of the dichloro groups on the benzyl ring, which can influence its reactivity and interaction with biological targets. This structural feature may confer distinct properties compared to other similar compounds .

Properties

IUPAC Name

N'-[(2,5-dichlorophenyl)methyl]-N'-ethylethane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16Cl2N2/c1-2-15(6-5-14)8-9-7-10(12)3-4-11(9)13/h3-4,7H,2,5-6,8,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJLSMZGRZSTZNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCN)CC1=C(C=CC(=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.